molecular formula C30H34N2O7 B3949724 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

Cat. No.: B3949724
M. Wt: 534.6 g/mol
InChI Key: IQFCCPBADGTJLQ-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate is a synthetic compound known for its unique structural components and diverse applications in the realms of chemistry, biology, medicine, and industry. It is characterized by its piperidine carboxamide backbone, appended with benzyloxy and methoxybenzyl groups, making it an interesting subject for various research studies.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3.C2H2O4/c1-32-26-11-7-22(8-12-26)19-29-28(31)25-15-17-30(18-16-25)20-23-9-13-27(14-10-23)33-21-24-5-3-2-4-6-24;3-1(4)2(5)6/h2-14,25H,15-21H2,1H3,(H,29,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCCPBADGTJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate typically involves a multi-step organic synthesis. Key steps include:

  • Formation of 4-(benzyloxy)benzyl chloride through the chlorination of 4-(benzyloxy)benzyl alcohol.

  • Synthesis of N-(4-methoxybenzyl)-4-piperidinecarboxamide through a coupling reaction between 4-methoxybenzylamine and 4-piperidinecarboxylic acid.

  • Nucleophilic substitution reaction of 4-(benzyloxy)benzyl chloride with N-(4-methoxybenzyl)-4-piperidinecarboxamide to yield the desired compound.

  • Crystallization using oxalic acid to form the oxalate salt of the final product.

Industrial Production Methods

In industrial settings, production methods are scaled up while maintaining stringent control over reaction conditions to ensure high yield and purity. This typically involves:

  • Optimization of reaction temperatures and solvent conditions.

  • Use of continuous flow reactors for improved reaction efficiency.

  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate undergoes various reactions, including:

  • Oxidation: : Converts the methoxy and benzyloxy groups to corresponding carbonyl compounds.

  • Reduction: : Hydrogenation can reduce the benzyloxy group to benzyl alcohol.

  • Substitution: : Halogenation or nitration can introduce new functional groups into the benzyl rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed are determined by the reaction type:

  • Oxidation: Formation of benzaldehyde and methoxybenzaldehyde.

  • Reduction: Formation of benzyl alcohol derivatives.

  • Substitution: Introduction of halogen or nitro groups on the benzyl rings.

Scientific Research Applications

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate has a plethora of applications in research:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Its derivatives are studied for potential use as enzyme inhibitors.

  • Medicine: : Investigated for its potential role in pharmaceuticals, particularly as a lead compound in drug design.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate exerts its effects is primarily through:

  • Molecular Targets: : Interaction with enzymes or receptors involved in metabolic pathways.

  • Pathways: : Alteration of signal transduction pathways, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate stands out due to its dual benzyl substituents with varied functional groups, offering unique reactivity and broader applicability compared to its simpler counterparts.

And there you have it—a detailed overview of this fascinating compound. Is there anything more you'd like to explore or delve into?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
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1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

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